molecular formula C16H20N2OS B2860186 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide CAS No. 691860-71-6

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide

Cat. No. B2860186
CAS RN: 691860-71-6
M. Wt: 288.41
InChI Key: HSDBJNLLBDSYOH-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Anticholinergic Activity

Research has demonstrated the synthesis and evaluation of the anticholinergic activity of stereoisomers related to the structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide. These studies found significant differences in potency among the stereoisomers, indicating the potential for targeted therapeutic applications, particularly for overactive detrusor syndrome (H. Oyasu et al., 1994).

Chemosensitivity Testing

Chemosensitivity assays, such as the MTT assay, have utilized compounds structurally similar to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide for predicting patient responses to cancer drugs. These assays are crucial for selecting appropriate chemotherapeutic agents and have shown promise in improving survival rates for patients with conditions like gastric cancer (R. Nakamura et al., 2006).

Antileishmanial Agents

The compound's framework has been explored in the context of antileishmanial activity. Research using axenically cultured amastigote forms has highlighted the compound's potential as part of investigations into antileishmanial agents, reflecting its broad application in antimicrobial and antiparasitic studies (D. Sereno & J. Lemesre, 1997).

Corrosion Inhibition

Studies on the synthesis and application of thiazoles, a core component of the compound's structure, have demonstrated their effectiveness as corrosion inhibitors for metals like copper. This indicates a potential application in protecting materials from degradation, highlighting the compound's versatility beyond biomedical applications (R. Farahati et al., 2019).

Cytotoxicity and Anticancer Activities

Secondary metabolites from fungi and plants, structurally related to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide, have shown significant cytotoxic effects against cancer cell lines and multi-drug resistant Gram-negative bacteria. Such findings underscore the compound's potential in developing new anticancer and antibacterial therapies (Jean-Bosco Jouda et al., 2016).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-4-5-6-15(19)18-16-17-14(10-20-16)13-8-7-11(2)12(3)9-13/h7-10H,4-6H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDBJNLLBDSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide

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